Pyrazino[2,3-f][4,7]phenanthroline
Overview
Description
Pyrazino[2,3-f][4,7]phenanthroline is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties. This compound is characterized by a fused ring system that includes both pyrazine and phenanthroline moieties, making it a versatile ligand in coordination chemistry and a valuable component in various applications, including light-emitting devices and solar cells .
Mechanism of Action
Target of Action
Pyrazino[2,3-f][4,7]phenanthroline is primarily used in the synthesis of copper (I)-phenanthroline complexes . These complexes are utilized in molecular device technology and solar-energy conversion . The compound functions as an electron acceptor, with the electron density being delocalized on the quinoxaline ring .
Mode of Action
The compound interacts with its targets by accepting electrons and delocalizing the electron density on the quinoxaline ring . This interaction results in the formation of copper (I)-phenanthroline complexes, which are integral to molecular device technology and solar-energy conversion .
Result of Action
This compound’s action results in the formation of copper (I)-phenanthroline complexes . These complexes are used in molecular device technology and solar-energy conversion , indicating that the compound’s action has significant molecular and cellular effects.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound has been used in the fabrication of organic light-emitting diodes (OLEDs), where its performance is influenced by specific molecular characteristics such as low singlet–triplet energy gap (ΔEST) and high photoluminescence quantum yield . The compound’s stability and efficacy in this context are also likely to be influenced by environmental factors such as temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[2,3-f][4,7]phenanthroline typically involves the condensation of 1,10-phenanthroline-5,6-dione with appropriate diamines under reflux conditions. For instance, the reaction of 1,10-phenanthroline-5,6-dione with 1,2-diaminobenzene in acetic acid under an inert atmosphere yields this compound . The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-f][4,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives of this compound can be reacted with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydro-pyrazino[2,3-f][4,7]phenanthroline.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrazino[2,3-f][4,7]phenanthroline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazino[2,3-f][1,10]phenanthroline: Another isomer with similar structural features but different electronic properties.
Dipyrido[3,2-f2’,3’-h]quinoxaline: A related compound used as a DNA intercalating agent.
Benzo[i]dipyrido[3,2-a2’,3’-c]phenazine: Known for its use in photodynamic therapy and as a DNA probe.
Uniqueness
Pyrazino[2,3-f][4,7]phenanthroline is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in applications requiring precise control over electronic interactions, such as in OLEDs and DSCs .
Properties
IUPAC Name |
pyrazino[2,3-f][4,7]phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-3-9-10-4-2-6-16-12(10)14-13(11(9)15-5-1)17-7-8-18-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFJXZGVAGNQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CN=C3C4=C2C=CC=N4)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of pyrazino[2,3-f][4,7]phenanthroline interesting for material science applications?
A1: this compound (pap) is a heterocyclic aromatic compound with a rigid planar structure. This structural feature is particularly attractive for building metal-organic frameworks and coordination complexes. The molecule possesses four nitrogen atoms capable of acting as binding sites for metal ions, making it a versatile ligand in coordination chemistry. [², ³, ⁴] This ability to coordinate with metal ions makes this compound useful in the development of materials with specific electronic and magnetic properties.
Q2: How does the position of nitrogen atoms in this compound influence its photophysical properties when incorporated into iridium (III) complexes?
A2: Research comparing iridium (III) complexes containing pyrazino[2,3-f][1,10]phenanthroline (ppl) and this compound (ppz) reveals that the position of nitrogen atoms significantly impacts their photophysical properties. In the ppz complex, the nitrogen atoms' arrangement stabilizes the LUMO orbital, leading to a red-shifted emission compared to the ppl complex. This difference also affects the quantum yield and excited state lifetime, with the ppz complex exhibiting faster non-radiative decay.
Q3: Can this compound be used to build structures beyond simple coordination complexes?
A3: Yes, this compound can be used as a building block for more complex structures. Studies show its successful incorporation into one- and two-dimensional copper(II) complexes. Researchers have synthesized chain structures where this compound and nitrate ions bridge copper atoms. Additionally, cyclic tetranuclear copper entities have been formed, with this compound bridging copper atoms in various coordination modes. These tetranuclear units can be further linked to create chains or sheets, demonstrating the potential of this compound in building complex architectures.
Q4: How does this compound behave on metal surfaces under ultra-high vacuum conditions?
A4: Studies utilizing scanning tunneling microscopy (STM) and atomic force microscopy (AFM) have investigated the behavior of this compound on gold surfaces under ultra-high vacuum (UHV). Upon thermal annealing, this compound undergoes selective intermolecular aryl-aryl coupling through dehydrogenative C-H activation. Interestingly, the ortho-hydrogen atoms of the pyrazine rings are preferentially activated over those in the pyridine moieties, highlighting the influence of the nitrogen atom position on reactivity. This on-surface reactivity opens up possibilities for the controlled fabrication of complex molecular architectures.
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